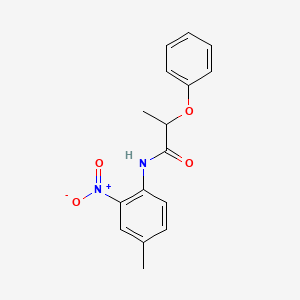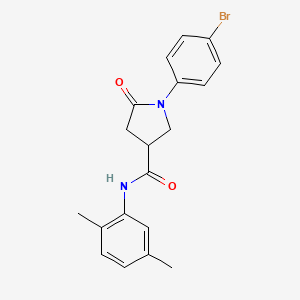![molecular formula C18H16F2N4O2 B4925882 N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4925882.png)
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide, also known as DPP-4 inhibitor, is a class of oral antidiabetic drugs that is widely used to treat type 2 diabetes. The drug works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the rapid degradation of incretin hormones. Incretin hormones are responsible for stimulating insulin secretion in response to glucose, and by inhibiting DPP-4, DPP-4 inhibitors increase the levels of these hormones, leading to improved glucose control.
作用機序
As mentioned earlier, N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide). N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide is responsible for the rapid degradation of incretin hormones, which are released by the gut in response to food intake. Incretin hormones stimulate insulin secretion in response to glucose, and by inhibiting N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide, N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide inhibitors increase the levels of these hormones, leading to improved glucose control.
Biochemical and Physiological Effects:
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide inhibitors have several biochemical and physiological effects. They increase the levels of incretin hormones, which in turn stimulate insulin secretion, reduce glucagon secretion, and slow gastric emptying. These effects lead to improved glucose control, reduced postprandial glucose excursions, and lower HbA1c levels.
実験室実験の利点と制限
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide inhibitors have several advantages for lab experiments. They are easy to administer orally and have a favorable safety profile. In addition, they have been extensively studied in clinical trials, and their mechanism of action is well-understood. However, there are some limitations to using N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide inhibitors in lab experiments. They may not accurately reflect the complex metabolic and physiological processes that occur in vivo, and their effects may be influenced by factors such as diet and exercise.
将来の方向性
There are several future directions for research on N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide inhibitors. One area of interest is the potential role of these drugs in preventing or delaying the onset of type 2 diabetes in high-risk individuals. Another area of interest is the potential cardiovascular benefits of N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide inhibitors, as several clinical trials have suggested that these drugs may reduce the risk of cardiovascular events. Finally, there is ongoing research into the potential use of N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide inhibitors in combination with other antidiabetic drugs to improve glycemic control in patients with type 2 diabetes.
合成法
The synthesis of N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide involves several steps. The starting material is 2,4-difluorobenzonitrile, which is reacted with 3-pyridylboronic acid in the presence of a palladium catalyst to form 2-(2,4-difluorophenoxy)pyridine. This intermediate is then reacted with 3-(1H-pyrazol-1-yl)propanoic acid in the presence of a coupling reagent to form the final product.
科学的研究の応用
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide inhibitors have been extensively studied for their efficacy in treating type 2 diabetes. Clinical trials have shown that these drugs can improve glycemic control, reduce HbA1c levels, and lower the risk of cardiovascular events. In addition, N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide inhibitors have been shown to have a favorable safety profile and are generally well-tolerated by patients.
特性
IUPAC Name |
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-3-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2/c19-14-4-5-16(15(20)11-14)26-18-13(3-1-7-21-18)12-22-17(25)6-10-24-9-2-8-23-24/h1-5,7-9,11H,6,10,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXAIZUKUMUZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)CNC(=O)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-acetyl-2-[(2-ethoxyethyl)thio]-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4925809.png)
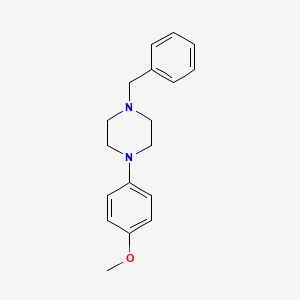
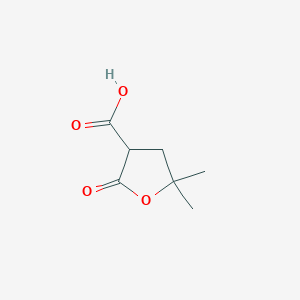
![7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4925817.png)
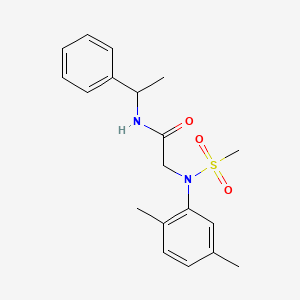
![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4925826.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4925828.png)
![3-(2-chlorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4925830.png)
![3-(2-bromophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4925841.png)
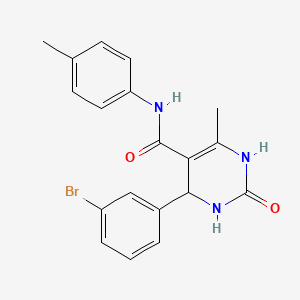
![1-(9-butyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B4925857.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-ethyl-6-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4925874.png)
